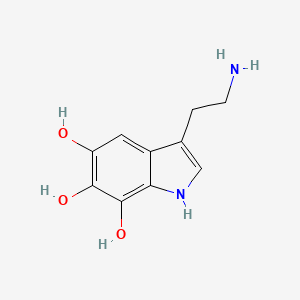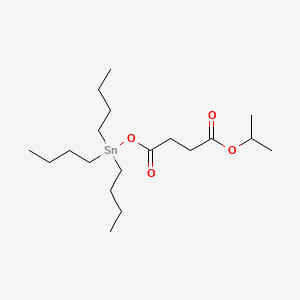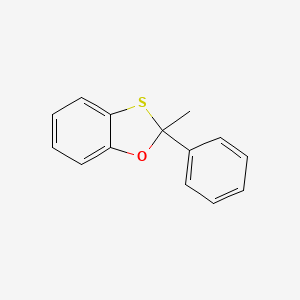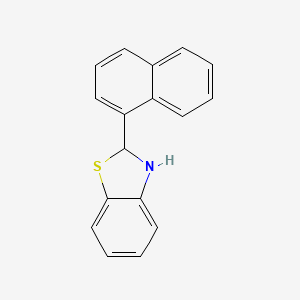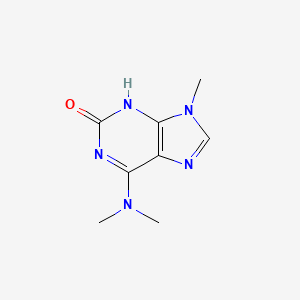
6-(dimethylamino)-9-methyl-3H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.
科学的研究の応用
N6,N6,N9-Trimethylisoguanine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.
N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.
Uniqueness
N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.
特性
CAS番号 |
54746-38-2 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC名 |
6-(dimethylamino)-9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14) |
InChIキー |
YLQTTXVRWLUPGV-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1NC(=O)N=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




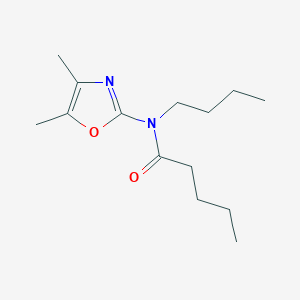
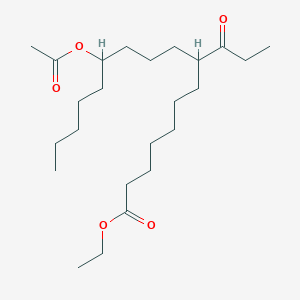
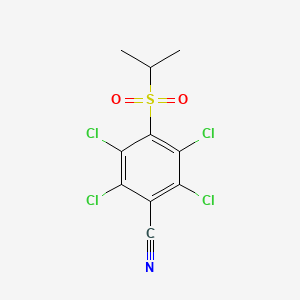

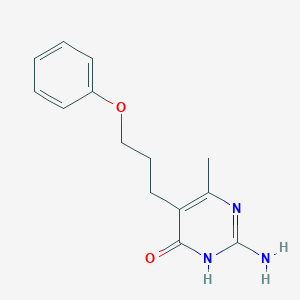
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
